2-CYCLOHEXYLIDENE-2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE
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Overview
Description
2-CYCLOHEXYLIDENE-2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE is a complex organic compound that features a unique structure combining a chromenyl group, a thiazolyl group, and a cyclohexylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYLIDENE-2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation of 2-oxo-2H-chromen-3-yl acetonitrile with cyclohexanone in the presence of a base, followed by the formation of the thiazole ring through cyclization with appropriate sulfur and nitrogen sources .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-CYCLOHEXYLIDENE-2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiazolyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-CYCLOHEXYLIDENE-2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-CYCLOHEXYLIDENE-2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The chromenyl and thiazolyl groups play a crucial role in binding to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-2H-chromen-3-yl)acetic acid
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
Uniqueness
2-CYCLOHEXYLIDENE-2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]ACETONITRILE is unique due to its combination of a chromenyl group, a thiazolyl group, and a cyclohexylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-cyclohexylidene-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c21-11-16(13-6-2-1-3-7-13)19-22-17(12-25-19)15-10-14-8-4-5-9-18(14)24-20(15)23/h4-5,8-10,12H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRDSZTVBHERTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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